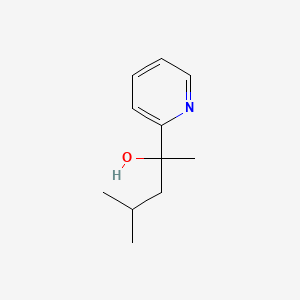
4-Methyl-2-(pyridin-2-yl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in cell proliferation and DNA synthesis, leading to the inhibition of tumor growth. Additionally, this compound has been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of fungi and bacteria by disrupting their cell membranes. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methyl-2-(pyridin-2-yl)pentan-2-ol in lab experiments is its high yield and purity. This compound can be synthesized using a variety of methods with high yields and purity, making it an ideal candidate for use in lab experiments. Additionally, this compound has a wide range of biological activities, making it a versatile molecule for use in a variety of experiments.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have a low toxicity profile, it is important to use caution when handling this compound. Additionally, this compound may not be suitable for use in certain experiments due to its specific biological activities.
Future Directions
There are a number of future directions for research on 4-Methyl-2-(pyridin-2-yl)pentan-2-ol. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, this compound may be investigated for its potential use as a chiral building block for the synthesis of biologically active molecules. Further research may also be conducted to elucidate the mechanism of action of this compound and its potential use in the treatment of cancer.
Synthesis Methods
4-Methyl-2-(pyridin-2-yl)pentan-2-ol can be synthesized using a variety of methods. One of the most common methods is the reduction of 4-methyl-2-(pyridin-2-yl)pentan-2-one using a reducing agent such as sodium borohydride. Another method involves the reaction of 4-methyl-2-(pyridin-2-yl)pentan-2-one with a Grignard reagent followed by hydrolysis. Both of these methods result in the formation of this compound with high yields and purity.
Scientific Research Applications
4-Methyl-2-(pyridin-2-yl)pentan-2-ol has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been investigated for its potential use as a chiral building block for the synthesis of biologically active molecules.
properties
IUPAC Name |
4-methyl-2-pyridin-2-ylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-11(3,13)10-6-4-5-7-12-10/h4-7,9,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFJQWGSTJSXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

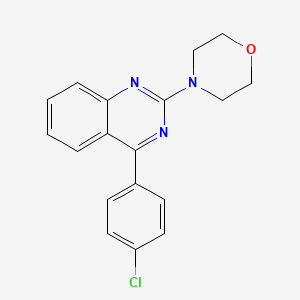
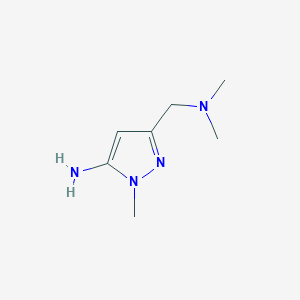
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2645770.png)
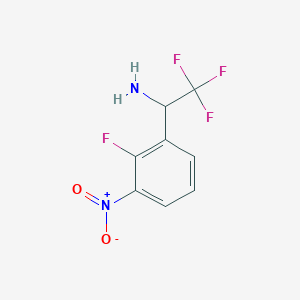
![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)
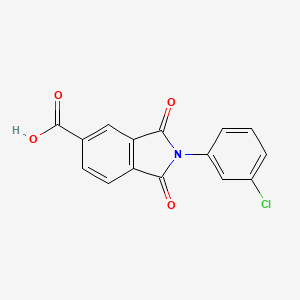

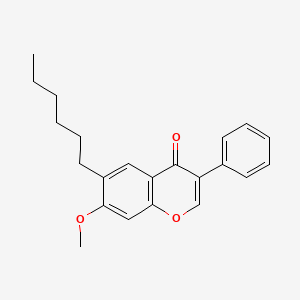
![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2645781.png)
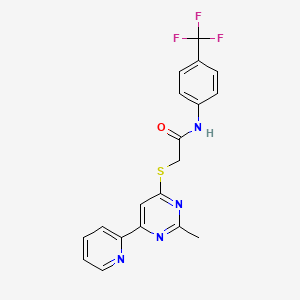
![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)
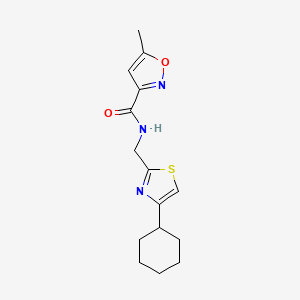

![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)